1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Drug Design
Compounds with structures similar to 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, such as Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is leveraged in designing drugs that target DNA or in developing fluorescent stains for biological research, indicating potential applications in genomics and cell biology (Issar & Kakkar, 2013).
Pharmacological Potential of Piperidine and Oxadiazole Derivatives
The pharmacological significance of piperidine and oxadiazole, core structures in the compound , is well-documented. These moieties are associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects, suggesting that derivatives of these groups could be explored for new therapeutic agents (Jalhan et al., 2017). Additionally, the 1,3,4-oxadiazole ring, known for its presence in molecules with diverse bioactivities, points towards the compound's potential in medicinal chemistry, particularly in anticancer, antifungal, antibacterial, and other therapeutic areas (Verma et al., 2019).
Synthetic and Analytical Chemistry
The synthetic flexibility of piperidine and oxadiazole derivatives allows for the creation of a variety of compounds with potential application in drug development and chemical biology. Studies on nucleophilic aromatic substitution reactions involving piperidine demonstrate the chemical versatility of this moiety, underscoring its utility in synthesizing complex organic molecules (Pietra & Vitali, 1972). This synthetic versatility is essential for developing novel therapeutic agents and exploring new pathways in chemical synthesis.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-28-18-4-2-3-16(12-18)22-24-21(31-25-22)11-15-7-9-26(10-8-15)23(27)17-5-6-19-20(13-17)30-14-29-19/h2-6,12-13,15H,7-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTWALYEIZCXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
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